molecular formula C14H19ClN2O6 B12782422 [(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-55-2

[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12782422
CAS No.: 81786-55-2
M. Wt: 346.76 g/mol
InChI Key: RSOJVOXIXBTBGI-VMMWHKSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furofuran ring system, a phenoxyethylamino group, and a nitrate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves several steps, including the formation of the furofuran ring system, the introduction of the phenoxyethylamino group, and the nitration of the compound. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The phenoxyethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. Its structural features could make it a candidate for drug development or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride include other furofuran derivatives, phenoxyethylamino compounds, and nitrate esters. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its specific stereochemistry

Properties

CAS No.

81786-55-2

Molecular Formula

C14H19ClN2O6

Molecular Weight

346.76 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C14H18N2O6.ClH/c17-16(18)22-12-9-21-13-11(8-20-14(12)13)15-6-7-19-10-4-2-1-3-5-10;/h1-5,11-15H,6-9H2;1H/t11-,12-,13+,14+;/m0./s1

InChI Key

RSOJVOXIXBTBGI-VMMWHKSHSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])NCCOC3=CC=CC=C3.Cl

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCOC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.